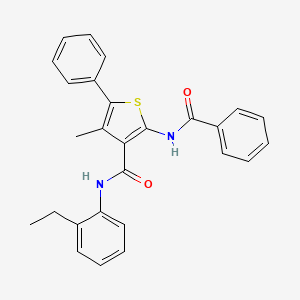
2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide, also known as BPTC, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. BPTC belongs to the thiophene class of compounds and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling, and its inhibition has been shown to improve insulin sensitivity, making BPTC a promising candidate for the treatment of type 2 diabetes.
作用機序
2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide results in increased insulin sensitivity and improved glucose uptake by peripheral tissues. 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating energy homeostasis and metabolism.
Biochemical and Physiological Effects:
2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. It has also been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity agent. Additionally, 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide is its potent and selective inhibition of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide. One area of interest is the development of novel anti-diabetic drugs based on the structure of 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-obesity and anti-inflammatory effects of 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide. Finally, there is a need for the development of more efficient synthesis methods for 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide, which would facilitate its use in experimental settings.
合成法
2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine with benzoyl chloride, followed by the reaction of the resulting benzoyl-2-ethylphenylamine with 4-methyl-5-phenylthiophene-2-carboxylic acid. The final step involves the formation of the carboxamide group by reacting the resulting intermediate with thionyl chloride and ammonia.
科学的研究の応用
2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. Inhibition of PTP1B by 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been shown to improve insulin sensitivity in vitro and in vivo, making it a promising candidate for the development of new anti-diabetic drugs. Additionally, 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been shown to have potential applications in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.
特性
IUPAC Name |
2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c1-3-19-12-10-11-17-22(19)28-26(31)23-18(2)24(20-13-6-4-7-14-20)32-27(23)29-25(30)21-15-8-5-9-16-21/h4-17H,3H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPXNYBTISCCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)
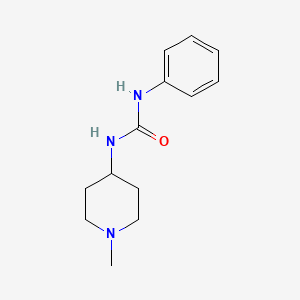
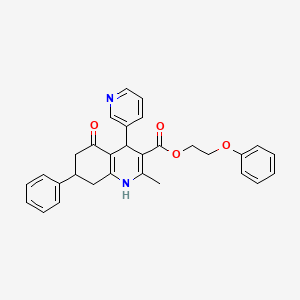
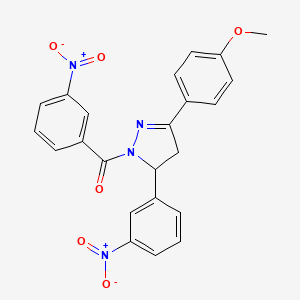
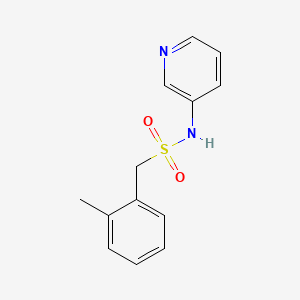
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate](/img/structure/B5171243.png)
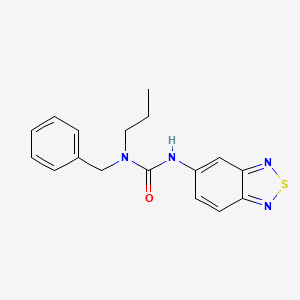
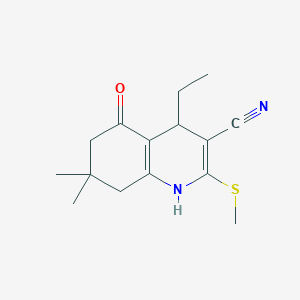
![4-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5171254.png)
![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)
![8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171270.png)
![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)